molecular formula C6H11N3O2 B2546519 4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 25261-56-7

4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No.: B2546519
CAS No.: 25261-56-7
M. Wt: 157.173
InChI Key: PVVVCERWZQLGGT-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane is a useful research compound. Its molecular formula is C6H11N3O2 and its molecular weight is 157.173. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • A study by Adams, Barnard, and Brosius (1999) described the preparation of a series of 1,3-dioxolanes, demonstrating the versatility of dioxolane derivatives in organic synthesis. They highlighted the successful synthesis of various 1,3-dioxolanes, including 2,2-dimethyl variants, under mild conditions and good yields (Adams, Barnard, & Brosius, 1999).
  • Costa et al. (2017) detailed the synthesis of 1,2,3-triazoles using glycerol as a starting material, employing 4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane in a key copper-catalyzed azide-alkyne cycloaddition step. This showcases the compound's utility in creating triazole derivatives with potential applications in fungicidal activities (Costa et al., 2017).

Polymer Science and Material Chemistry

  • Research by Okada, Mita, and Sumitomo (1975) investigated the polymerization of methyl substituted 1,3-dioxolanes, including dimethyl variants. This research offers insights into the polymerizability and potential applications of these compounds in creating diverse polymeric materials (Okada, Mita, & Sumitomo, 1975).
  • Goodman and Abe (1964) explored the polymerization of 4-methylene-1,3-dioxolane and its derivatives, revealing the unique behavior of these compounds in polymer formation. Their findings suggest the potential of 1,3-dioxolane derivatives in creating novel polymers with specific properties (Goodman & Abe, 1964).

Pharmaceutical and Medicinal Applications

  • Begum et al. (2019) synthesized novel amide derivatives of 1,3-dioxolane and evaluated their antifungal and antibacterial activities. This highlights the potential of dioxolane derivatives, including this compound, in pharmaceutical research and development (Begum et al., 2019).

Catalysis and Green Chemistry

  • Clarkson, Walker, and Wood (2001) discussed the use of 1,3-dioxolane derivatives in developing continuous reactor technology for ketal formation, indicating the compound's role in enhancing industrial chemical processes and green chemistry applications (Clarkson, Walker, & Wood, 2001).

Analytical Chemistry and Solvent Applications

  • Dzhumaev et al. (2021) used 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane (solketal) in the synthesis of cyclic acetals and gem-dichlorocyclopropanes, illustrating the compound's versatility in organic synthesis and its role as an important intermediate in chemical reactions (Dzhumaev et al., 2021).

Properties

IUPAC Name

4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-6(2)10-4-5(11-6)3-8-9-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVVCERWZQLGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CN=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

15.05 g. of 2,2-dimethyl-4-chloromethyl-1,3-dioxolane is dissolved in 100 ml. DMF and 6.5 g. of NaN3 are added. The mixture is stirred at 50° overnight, cooled to room temperature, diluted with 300 ml. C6H6 and washed 5 times with water. The organic phase is dried and evaporated under reduced pressure to give 2,2-dimethyl-4-azidomethyl-1,3-dioxolane.
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Synthesis routes and methods II

Procedure details

To a solution of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate (5.73 g, 20.00 mmol) in DMF (40 mL) was added sodium azide (2.6 g, 40.00 mmol) and the reaction mixture was stirred at 80° C. for 18 hr. The solvent was evaporated under reduced pressure, diluted with water (100 mL) and extracted 3 times with ethyl acetate (3×75 mL), which was consecutively washed with H2O (100 mL), brine (100 mL) and finally dried over MgSO4. The solvent was removed under vacuum to afford 2.2 g of 13 as brown oil (76% yield). 1H NMR (CDCl3, 400 MHz) δ: 4.21-4.27 (m, 1H), 4.02 (dd, J=6.4, 8.4 Hz, 1H), 3.74 (dd, J=6.0, 8.4 Hz, 1H), 3.36 (dd, J=4.8, 12.8 Hz, 1H), 3.26 (dd, J=5.6, 12.8 Hz, 1H), 1.43 (s, 3H), 1.33 (s, 3H).
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76%

Synthesis routes and methods III

Procedure details

The reaction was carried out similarly as described in the preparation of compound 408, using toluene-4-sulfonic acid 2,2-dimethyl-[1,3]dioxolan-4-ylmethyl ester (37.8 mmol). The crude product was purified by continuous gradient flash chromatography using EtOAc/petroleum ether (40-60) 0:100 to 20:80 as the eluent to afford the title compound as colourless foam.
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